6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid 6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739546
InChI: InChI=1S/C10H9ClN2O2/c1-3-6-13(2)9-7(10(14)15)4-5-8(11)12-9/h1,4-5H,6H2,2H3,(H,14,15)
SMILES:
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17739546

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid -

Specification

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name 6-chloro-2-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H9ClN2O2/c1-3-6-13(2)9-7(10(14)15)4-5-8(11)12-9/h1,4-5H,6H2,2H3,(H,14,15)
Standard InChI Key SSNGVDKSOFCKCI-UHFFFAOYSA-N
Canonical SMILES CN(CC#C)C1=C(C=CC(=N1)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s structure integrates three key functional groups:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, providing a planar framework for electronic interactions.

  • Chloro substituent: Positioned at the 6-carbon, this electron-withdrawing group influences electronic distribution and reactivity.

  • Methyl(prop-2-yn-1-yl)amino group: A branched amine at the 2-carbon, featuring a methyl and propargyl (prop-2-yn-1-yl) moiety, enabling nucleophilic and cycloaddition reactions.

  • Carboxylic acid: At the 3-carbon, this group facilitates hydrogen bonding, salt formation, and coordination chemistry.

The IUPAC name, 6-chloro-2-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid, reflects these substituents. Its canonical SMILES string, \text{CN(CC#C)C1=C(C=CC(=N1)Cl)C(=O)O}, encodes the connectivity.

Synthesis and Optimization Strategies

Primary Synthetic Routes

A common pathway involves reacting 6-chloronicotinic acid with methyl(prop-2-yn-1-yl)amine under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic aromatic substitution, where the amine displaces a leaving group (typically chloride) on the pyridine ring.

Key steps:

  • Activation: The pyridine’s electron-deficient nature facilitates attack by the amine nucleophile.

  • Deprotonation: Triethylamine abstracts protons, shifting the equilibrium toward product formation.

  • Purification: Column chromatography or recrystallization isolates the product, with yields typically ranging from 50–70%.

Advanced Methodologies

Emerging techniques aim to enhance efficiency:

  • Continuous flow reactors: Improve heat transfer and reduce reaction times.

  • Microwave-assisted synthesis: Accelerates kinetics, potentially boosting yields.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Functional GroupReactionsReagents/Conditions
Carboxylic acidEsterification, amidationSOCl₂, DCC, EDCI
Propargyl amineHuisgen cycloaddition, alkylationCu(I) catalysts, alkyl halides
ChloropyridineNucleophilic substitution, couplingPd catalysts (Suzuki, Buchwald-Hartwig)

Notable transformations:

  • Esterification: Treatment with methanol/H₂SO₄ yields the methyl ester, enhancing lipid solubility.

  • Click chemistry: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation.

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Molecular weight224.64 g/molMass spectrometry
LogP (lipophilicity)1.86Computational
Polar surface area (PSA)62.22 ŲDFT calculations
Molar refractivity (MR)58.25Empirical formula

The moderate logP suggests balanced hydrophobicity, suitable for traversing biological membranes.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Imidazo ring fused to pyridineAnticancer (in vitro)
6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acidLacks chloro substituentUnreported

The chloro group in the target compound enhances electrophilicity, potentially improving target binding.

Future Research Directions

  • Synthetic optimization: Explore biocatalytic methods or green solvents to improve sustainability.

  • Biological screening: Test against kinase libraries or antimicrobial panels.

  • Computational modeling: Predict binding modes using molecular docking (e.g., AutoDock Vina).

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